4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a boronic acid derivative that incorporates a piperazine moiety, which is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound can be classified as a boronic acid due to the presence of the boron atom bonded to a phenyl group. It is structured to facilitate interactions with biological targets, making it a compound of interest in drug design.
This compound has been identified in various chemical databases and literature, including PubChem and patent filings. It falls under the category of organoboron compounds, which are known for their utility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. The specific structure of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid allows it to act as a versatile building block for more complex molecules.
The synthesis of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid can be approached through several synthetic routes. One common method involves the coupling of 3-fluoroaniline with a boronic acid derivative in the presence of a palladium catalyst. This step is crucial as it establishes the boron-phenyl bond.
The molecular formula of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is . The structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques, providing insights into its potential interactions with biological targets.
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism by which 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with target biomolecules. This interaction often leads to modulation of enzymatic activity or inhibition of protein-protein interactions, making it relevant in drug development for conditions such as cancer or metabolic disorders.
Relevant data on solubility, stability, and reactivity are crucial for understanding how this compound behaves in biological systems.
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid has significant applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, serving as an essential tool for advancing medical science.
The synthesis of 4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid (CAS 1704073-51-7) hinges on convergent strategies that merge boronic acid and piperazine precursors. A representative route involves:
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Intermediate | Catalyst | Yield (%) | Purity |
---|---|---|---|---|
Sequential Borylation | 3-Fluorophenyl-Bpin ester | Pd(dppf)Cl₂ | 72 | ≥97% |
Direct Lithiation-Borylation | 2-Fluoro-4-bromophenyllithium | n/a (B(OMe)₃) | 65 | ≥95% |
One-Pot Carbonylation | 4-(4-Ethylpiperazine-1-carbonyl)-3-F-Br | Pd(OAc)₂/XPhos | 85 | ≥98% |
Alternative approaches include direct boronic acid installation via lithiation (at −78°C) followed by triisopropyl borate quenching, though this method struggles with regioselectivity due to the fluorine’s ortho-directing influence [1] [4].
Suzuki-Miyaura coupling is pivotal for constructing the C–C bond between the piperazine-carbonyl aryl bromide and boronic acid/ester components. Key catalytic innovations include:
Critical side reactions involve boronic acid dimerization (anhydride formation) and homocoupling, mitigated via slow addition of the aryl bromide and oxygen exclusion [1] [4].
The ortho-fluorine substituent governs regioselectivity during key synthetic steps:
Carbonylation of N-ethylpiperazine demands precision to avoid over-acylation or N-oxide formation:
Table 2: Carbonylation Conditions Comparison
Activation Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Diacylation Byproduct |
---|---|---|---|---|---|
EDC/NHS | DMF | 25 | 12 | 92 | <2% |
CDI | THF | 40 | 8 | 88 | <1% |
SOCl₂ (acid chloride) | CH₂Cl₂ | −10 to 25 | 2 | 85 | 5–8% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: